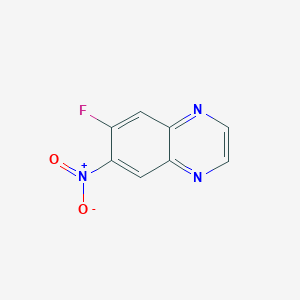

6-Fluoro-7-nitroquinoxaline

Description

Properties

IUPAC Name |

6-fluoro-7-nitroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTBARLERYHLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559379 | |

| Record name | 6-Fluoro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113269-08-2 | |

| Record name | 6-Fluoro-7-nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113269-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Protected Diamines

A widely used method involves nitrating 1,2-diamino-4-fluorobenzene derivatives protected as p-toluenesulfonamides. This approach prevents over-nitration and directs the nitro group to the para position relative to fluorine:

-

Protection : React 1,2-diamino-4-fluorobenzene with p-toluenesulfonyl chloride in pyridine.

-

Nitration : Treat the protected diamine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C.

-

Deprotection : Hydrolyze the sulfonamide group using aqueous NaOH.

-

Cyclization : Condense the nitrated diamine with glyoxal in acetic acid to form the quinoxaline core.

Direct Nitration-Cyclization

For larger-scale production, a one-pot nitration-cyclization strategy reduces intermediate isolation steps:

-

Nitration : React 1,2-diamino-4-fluorobenzene with HNO₃/H₂SO₄ at 10°C.

-

Cyclization : Add glyoxal directly to the nitration mixture and heat at 60°C for 4 hours.

-

Workup : Neutralize with NaHCO₃ and extract with dichloromethane.

Yield : 65% (purity >95% by HPLC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Isomer Removal

Crude this compound often contains 5-fluoro-6-nitro isomers , which are removed via:

-

Selective Crystallization : Wash with methanol or ethanol at −20°C.

-

Chromatography : Use silica gel with hexane/ethyl acetate (4:1).

Industrial-Scale Production

A patented method optimizes yield and purity for kilogram-scale synthesis:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | EGME, reflux, 6 hours | 85% | 90% |

| Nitration | H₂SO₄/HNO₃ (4:1), 10°C, 2 hours | 78% | 88% |

| Isomer Removal | Methanol washes, 4 cycles | 92% | 99% |

| Final Chlorination* | SOCl₂, DMF catalyst, reflux | 95% | 99.5% |

*Chlorination yields 4-chloro-7-fluoro-6-nitroquinazoline, demonstrating adaptability for related compounds.

Challenges and Solutions

Nitrodehalogenation

Fluorine’s high electronegativity reduces nitrodeiodination risks compared to heavier halogens. However, excess HNO₃ can oxidize the quinoxaline ring, necessitating strict stoichiometric control.

Byproduct Formation

-

6,7-Dinitroquinoxaline : Forms if nitration exceeds 10°C. Mitigated by slow HNO₃ addition.

-

Isomeric Contaminants : Addressed via iterative methanol washes.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

-

Ball Milling : React 1,2-diamino-4-fluorobenzene with glyoxal and ceric ammonium nitrate (CAN) as a nitrating agent.

Yield : 70% with 98% purity, eliminating acidic waste.

Analytical Validation

HPLC Conditions :

¹H NMR (DMSO-d₆) :

Chemical Reactions Analysis

6-Fluoro-7-nitroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro and fluoro groups.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can also undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include potassium iodide for substitution and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-7-nitroquinoxaline serves as a building block for synthesizing more complex quinoxaline derivatives, which are explored for their potential therapeutic effects. These derivatives have shown promise in treating various conditions, including bacterial infections and cancer.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain synthesized compounds display antibacterial activity superior to established antibiotics like ciprofloxacin against both Gram-positive and Gram-negative bacteria .

Case Study : A series of 7-aryl-6-fluoro-8-nitroquinolones were synthesized and evaluated for their antimicrobial properties. The most active derivative demonstrated minimum inhibitory concentration (MIC) values ranging from 0.00007 mg/mL to 0.015 mg/mL against various bacterial strains, highlighting the compound's potential as a potent antibacterial agent .

Anticancer Properties

The compound has been investigated for its anticancer properties due to its ability to inhibit DNA synthesis and repair mechanisms in rapidly dividing cells. The nitro group in the compound can be reduced to form reactive intermediates that damage cellular components, leading to cell death.

Mechanism of Action :

- Inhibition of DNA Synthesis : Interferes with critical cellular processes necessary for DNA replication.

- Reactive Intermediate Formation : The reduction of the nitro group generates reactive species that can induce cytotoxicity.

Neurological Research

This compound acts as an antagonist to non-N-methyl-D-aspartate glutamate receptors, which are involved in excitatory neurotransmission. This property positions it as a candidate for researching neurological disorders such as epilepsy.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-nitroquinoxaline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes, such as DNA synthesis and repair. The nitro group in the compound can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 6-fluoro-7-nitroquinoxaline with its halogenated analogs (6-chloro-, 6-bromo-, and 6-iodo-7-nitroquinoxaline) and a methoxy-substituted derivative:

Notes:

- Halogen Influence: Fluorine’s electronegativity increases electrophilicity at the 6-position, making this compound more reactive in nucleophilic substitution (SNAr) compared to chloro and bromo analogs .

- Iodo Derivative Challenges : The iodo analog is difficult to synthesize due to competing nitro-deiodination, necessitating alternative routes starting from m-fluoroiodobenzene .

- Methoxy vs. Halogen: 6-Methoxy-5-nitroquinoxaline exhibits distinct electronic properties; the methoxy group acts as an electron donor, altering reactivity compared to electron-withdrawing halogens .

Key Findings :

- Fluorine’s smaller atomic radius facilitates higher yields in glyoxal condensations compared to bulkier halogens .

- Chloro derivatives are more stable under acidic conditions; for example, 2,3-dimethyl-6,7-dinitroquinoline decomposes in HCl/DMF, whereas chloro analogs remain intact .

Reactivity in Functionalization Reactions

- This compound: Demonstrates rapid displacement of fluorine in reactions with amines (e.g., pyrrolidine), though yields are low (~22%) due to side reactions .

- 6-Chloro-7-nitroquinoxaline: Less reactive than fluoro analogs in SNAr but more stable, making it preferable for multi-step syntheses .

- Nitro Group Reactivity : The nitro group at the 7-position enhances electrophilicity, enabling further functionalization (e.g., reduction to amines) across all halogenated derivatives .

Biological Activity

6-Fluoro-7-nitroquinoxaline is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorine atom at the 6-position and a nitro group at the 7-position of the quinoxaline ring. This configuration enhances its chemical reactivity and biological efficacy.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 180.13 g/mol |

| CAS Number | 113269-08-2 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Synthesis and Repair : The compound interferes with cellular processes critical for DNA replication and repair, leading to cytotoxic effects in rapidly dividing cells.

- Glutamate Receptor Antagonism : It acts as an antagonist to non-NMDA glutamate receptors, which are involved in excitatory neurotransmission. This property makes it a candidate for research into neurological disorders such as epilepsy .

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that damage cellular components, contributing to its anticancer properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | <0.00007 μg/mL |

| Staphylococcus aureus | <0.015 μg/mL |

| Haemophilus influenzae | <0.015 μg/mL |

These results indicate that the compound may be more effective than traditional antibiotics like ciprofloxacin .

Anticancer Activity

In cancer research, this compound has been evaluated for its potential to inhibit tumor cell growth. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Studies

- Neuroprotective Potential : A study explored the effects of this compound on neuronal cells exposed to excitotoxic conditions. The compound was found to reduce neuronal death by inhibiting excessive glutamate release, suggesting its potential as a neuroprotective agent .

- Antischistosomal Activity : In recent investigations, derivatives of quinoxaline including this compound were tested against Schistosoma mansoni. Results indicated significant activity at concentrations as low as 5 μM, demonstrating its potential in treating schistosomiasis .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 6-Fluoro-7-nitroquinoxaline, and how do their yields compare?

- Methodological Answer: The compound can be synthesized via a multi-step process starting from 1,2-diamino-4-fluorobenzene. Key steps include tosylation of amino groups, nitration, deprotection, and condensation with aqueous glyoxal. This method achieves an overall yield of ~50% . Alternative routes involve nitration of halogenated precursors, but these may require chromatographic purification due to byproduct formation (e.g., 6,7-dichloroquinoxaline) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer: X-ray crystallography (CCDC reference: 1983315) provides definitive structural data, resolving bond lengths and angles critical for verifying substituent positions . Complementary techniques include H NMR in trifluoroacetic acid for monitoring reaction progress and HPLC for purity analysis, especially when byproducts like dichloroquinoxaline are present .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer: Strict control of reaction conditions is essential. For example, nitration steps require precise temperature (80–85°C) and solvent systems (e.g., anhydrous HCl in DMF) to avoid over-nitration or halogen displacement. Refluxing with glyoxal in ethanol (1 hour) ensures complete cyclization . Detailed protocols with molar ratios and purification steps (e.g., alumina chromatography) should be followed .

Advanced Research Questions

Q. What strategies minimize byproducts like 6,7-dichloroquinoxaline during halogen-nitroquinoxaline synthesis?

- Methodological Answer: Byproducts often arise from competing halogen displacement under acidic conditions. Optimizing reaction time and temperature reduces side reactions. For instance, limiting nitration to 12 hours at 80°C in HCl/DMF minimizes dichloroquinoxaline formation. Post-reaction HPLC analysis and gradient elution chromatography (e.g., chloroform on alumina) isolate the target compound .

Q. How do electronic effects of the nitro and fluoro substituents influence the reactivity of this compound?

- Methodological Answer: Computational modeling (e.g., DFT) can predict electron-withdrawing effects: the nitro group at C7 deactivates the ring, while the fluoro at C6 directs electrophilic substitution. Experimental validation involves studying regioselectivity in cross-coupling reactions or comparing reaction rates with analogs like 6-chloro-7-nitroquinoxaline .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

- Methodological Answer: Discrepancies in F NMR shifts or IR stretching frequencies may arise from solvent polarity or crystallinity. Researchers should replicate measurements under standardized conditions (e.g., DMSO-d6 for NMR) and cross-reference with crystallographic data. Conflicting HPLC retention times require calibration against known standards .

Q. How can the PICOT framework structure a study on the biological activity of this compound?

- Methodological Answer:

- P (Population): Specific cell lines or enzyme targets (e.g., AMPA receptors).

- I (Intervention): Dose-dependent inhibition assays.

- C (Comparison): Benchmark against CNQX (a related quinoxaline derivative, CHEMBL222418) .

- O (Outcome): IC50 values or binding affinity metrics.

- T (Time): Acute vs. chronic exposure effects.

This framework ensures hypothesis-driven experimental design .

Guidelines for Research Question Development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.